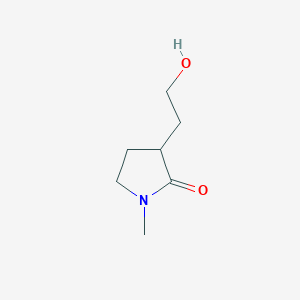
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is a chemical compound with a pyrrolidinone ring structure substituted with a hydroxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolidinone with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Oxoethyl)-1-methyl-2-pyrrolidinone.
Reduction: Formation of this compound with a reduced pyrrolidinone ring.
Substitution: Formation of various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows for hydrogen bonding and interactions with biological molecules, which can influence the compound’s bioactivity. The pyrrolidinone ring structure provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyrrolidinone: Lacks the hydroxyethyl group, making it less hydrophilic.
2-Hydroxyethyl-2-pyrrolidinone: Lacks the methyl group, affecting its chemical properties and reactivity.
3-(2-Hydroxyethyl)-2-pyrrolidinone: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions with various biological and chemical systems.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-9)7(8)10/h6,9H,2-5H2,1H3 |
InChI Key |
JCNSBWCEHSJXTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















